3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S. It is a halogenated heterocycle known for its unique structure, which includes a quinazoline core with sulfonyl chloride and methyl substituents.
Mechanism of Action
Mode of Action
It is known that the compound interacts with n-nucleophiles, amines, and hydrazines . The exact nature of these interactions and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is suggested that the compound might be involved in the synthesis of 4-thioxo derivatives . .
Biochemical Analysis
Biochemical Properties
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and transferases, facilitating the transfer of sulfonyl groups to target molecules. This interaction often results in the modification of the target enzyme’s activity, either inhibiting or enhancing its function. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to changes in protein structure and function .
Cellular Effects
The effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the activity of kinases, leading to altered phosphorylation states of downstream targets. This modulation can impact gene expression and cellular metabolism, resulting in changes in cell proliferation, differentiation, and apoptosis . Studies have shown that this compound can induce cell cycle arrest in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. It has also been reported to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles . These effects are often dose-dependent and can be observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response. These studies are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
The transport and distribution of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride is critical for its activity. It can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it can interact with different sets of biomolecules in each compartment. For example, nuclear localization can facilitate interactions with transcription factors, while mitochondrial localization can influence energy production and apoptosis.
Preparation Methods
The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride typically involves multiple steps. One common method includes the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form hydrazide. Subsequent reactions with carbon disulfide and potassium hydroxide yield oxadiazole, which undergoes further reactions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with electrophilic and nucleophilic reagents, forming S-alkylated derivatives when treated with ethyl bromoacetate and chloroacetonitrile in the presence of triethylamine.
Cyclocondensation Reactions: The compound can undergo cyclocondensation reactions to form triazolothiadiazines when treated with sodium methoxide in methanol.
Alkylation Reactions: Alkylation with methyl bromoacetate and interaction with N-nucleophiles, amines, and hydrazines have been studied.
Scientific Research Applications
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride has several scientific research applications:
Comparison with Similar Compounds
3-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonyl chloride can be compared with other similar compounds, such as:
6-Methyl-5-quinolinesulfonyl chloride: Another halogenated heterocycle with similar applications in organic synthesis.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid: A compound with a similar core structure but different functional groups, used in medicinal chemistry.
8-Quinolinesulfonyl chloride: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOFEYWJPJCJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.